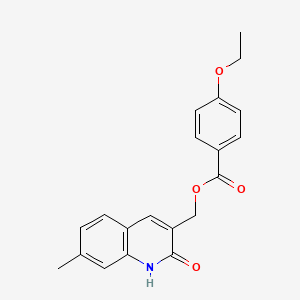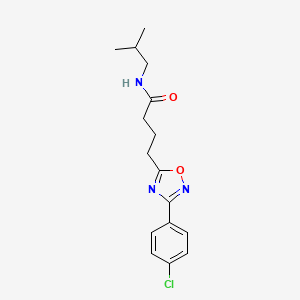
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly referred to as BQ-788.
作用機序
The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its selective binding to the endothelin B receptor. This binding inhibits the binding of endothelin-1 to the receptor, thereby preventing its vasoconstrictive effects. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several biochemical and physiological effects. It has been shown to decrease blood pressure and improve vascular function in animal models of hypertension. This compound also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of using 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its selectivity for endothelin B receptors. This compound has minimal off-target effects, making it an ideal tool for investigating the physiological and pathological roles of endothelin B receptors. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to use in certain experimental settings.
将来の方向性
The potential applications of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in scientific research are vast. One of the future directions for this compound is its use in the development of novel therapies for hypertension, cancer, and cardiovascular diseases. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a promising compound that has potential applications in scientific research. Its selectivity for endothelin B receptors makes it an ideal tool for investigating the physiological and pathological roles of these receptors. This compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of cognitive function, and regulation of blood pressure. However, further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-3-methylbenzoic acid with 2,3-dimethylaniline, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used in several scientific research studies. One of its most significant applications is in the study of endothelin receptors. This compound is a selective antagonist of the endothelin B receptor, which plays a crucial role in regulating blood pressure and vascular tone. Therefore, it has been used to investigate the physiological and pathological roles of endothelin B receptors in various diseases such as hypertension, cancer, and cardiovascular diseases.
特性
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-8-7-13-23(17(16)2)28(25(30)20-10-4-5-11-21(20)26)15-19-14-18-9-3-6-12-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQBMNCNCTQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)




